molecular formula C10H14ClNO B13597590 2-(aminomethyl)-2,3-dihydro-1H-inden-2-olhydrochloride CAS No. 2792186-21-9

2-(aminomethyl)-2,3-dihydro-1H-inden-2-olhydrochloride

Cat. No.: B13597590
CAS No.: 2792186-21-9
M. Wt: 199.68 g/mol
InChI Key: VEHFVZYYKAFKDT-UHFFFAOYSA-N
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Description

2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol hydrochloride is a chemical compound with a unique structure that combines an indene backbone with an aminomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol hydrochloride typically involves the reaction of an indene derivative with formaldehyde and ammonia, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon or sodium borohydride in the presence of a suitable solvent.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(aminomethyl)-2,3-dihydro-1H-inden-2-one.

    Reduction: Formation of 2-(aminomethyl)-2,3-dihydro-1H-indene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the indene backbone provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: Similar structure with an aminomethyl group and a hydroxyl group but lacks the indene backbone.

    2-Aminomethyl-1H-imidazole dihydrochloride: Contains an aminomethyl group but has an imidazole ring instead of an indene structure.

Uniqueness

2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol hydrochloride is unique due to its indene backbone, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable molecule for specific applications in research and industry.

Properties

CAS No.

2792186-21-9

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-(aminomethyl)-1,3-dihydroinden-2-ol;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c11-7-10(12)5-8-3-1-2-4-9(8)6-10;/h1-4,12H,5-7,11H2;1H

InChI Key

VEHFVZYYKAFKDT-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CC1(CN)O.Cl

Origin of Product

United States

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